molecular formula C11H21N3O B2785491 (4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone CAS No. 792906-73-1

(4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone

Cat. No.: B2785491
CAS No.: 792906-73-1
M. Wt: 211.309
InChI Key: WGGLYSNFDJNCTB-UHFFFAOYSA-N
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Description

(4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly in the development of novel anticancer agents. With the CAS Number 792906-73-2 and a molecular formula of C11H21N3O, it has a molecular weight of 211.30 g/mol . This methanone derivative features a piperidine ring connected to a methylpiperazine group via a ketone linkage, a scaffold recognized for its relevance in designing biologically active molecules. The core research value of this compound lies in its structural similarity to piperazine and piperidine-based pharmacophores that are prevalent in several FDA-approved drugs and investigative compounds . Specifically, incorporating the N-methyl piperazine moiety is a common strategy in medicinal chemistry to optimize the physicochemical properties of a molecule and to interact with key biological targets . Recent scientific investigations have demonstrated that novel methyl piperazine derivatives exhibit promising cytotoxicity activity against a panel of human cancer cell lines, including A-549 (human lung carcinoma), HCT-116 (human colon carcinoma), and MIAPaCa-2 (human pancreatic carcinoma) . These compounds are frequently evaluated as potential kinase inhibitors, such as targeting the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology . The compound serves as a versatile building block or intermediate for synthesizing more complex molecules for pharmacological screening and structure-activity relationship (SAR) studies. This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. All information provided is for research reference purposes. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-piperidin-3-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O/c1-13-5-7-14(8-6-13)11(15)10-3-2-4-12-9-10/h10,12H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGLYSNFDJNCTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone typically involves the reaction of piperazine derivatives with piperidine derivatives under specific conditions. One common method involves the use of 1-phenyl-1H-pyrazole-4-carboxylic acid, which is reacted with thionyl chloride (SOCl2) and a few drops of anhydrous dimethylformamide (DMF) to form the corresponding acid chloride. This intermediate is then reacted with 4-methylpiperazine to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the piperazine or piperidine rings are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Dopamine Receptor Agonism

One prominent application of (4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone is its role as a selective agonist for dopamine receptors, particularly the D3 subtype. Research indicates that analogs of this compound have been synthesized and screened for their ability to activate D3 receptors while minimizing activity at D2 receptors. This selectivity is crucial for developing treatments for conditions like Parkinson's disease and schizophrenia, where D3 receptor modulation may provide therapeutic benefits without the side effects associated with D2 receptor activation .

Structure-Activity Relationship Studies

The compound serves as a scaffold in structure-activity relationship (SAR) studies aimed at optimizing its pharmacological profile. By modifying different regions of the molecule, researchers can enhance its potency and selectivity for specific biological targets. Such studies have led to the synthesis of over 100 analogs, providing insights into how structural changes affect receptor binding and activity .

Drug Development

Intermediates in Synthesis

This compound is also utilized as an intermediate in the synthesis of more complex pharmaceutical agents. For example, it has been involved in the development of compounds targeting various kinases, including CDK4/6, which are important in cancer therapy. The carbonyl group in this compound enhances its reactivity and solubility, making it a valuable building block in synthetic pathways .

Therapeutic Applications

The compound's structural features contribute to its efficacy as a therapeutic agent. Its ability to modulate neurotransmitter systems suggests potential applications in treating neuropsychiatric disorders. Moreover, ongoing research into its effects on other biological pathways may reveal additional therapeutic uses .

Case Studies

Study Objective Findings
High-throughput screening of D3 receptor agonistsIdentify novel agonists with improved selectivitySeveral analogs exhibited high selectivity for D3 receptors without significant D2 activity .
SAR studies on piperazine-containing compoundsOptimize pharmacological propertiesStructural modifications led to enhanced potency and selectivity profiles .
Synthesis of kinase inhibitorsDevelop effective cancer therapiesThis compound served as a key intermediate in synthesizing CDK inhibitors .

Mechanism of Action

The mechanism of action of (4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the piperazine-piperidine ketone framework but differ in substituents, influencing their physicochemical properties, bioactivity, and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Modifications Synthesis Yield (%) Bioactivity/Application Reference
(4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone 4-Methylpiperazine, unmodified piperidine N/A Anticancer intermediates, neuroprotectants
(4-Benzhydrylpiperazin-1-yl)(piperidin-3-yl)methanone derivatives (4g–4i) Benzhydryl group, nitrobenzenesulfonyl 31–47 Carbonic anhydrase I inhibitors
(4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)(piperidin-3-yl)methanone derivatives (4j–4k) Bis(4-fluorophenyl)methyl, nitrobenzenesulfonyl 57–68 Selective enzyme inhibitors
(3,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methanone (23e) 3,4-Dichlorophenyl 95 Intermediate for metalation studies
(4-Methylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone (MEPIRAPIM) Pentylindole moiety N/A Synthetic cannabinoid (psychoactive)
(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone 4-Aminophenyl N/A Precursor for anti-cholinesterase/acridine agents

Key Findings

Bioactivity Modulation via Substituents :

  • Benzhydryl and bis(4-fluorophenyl)methyl groups (e.g., compounds 4g–4k) enhance selectivity for carbonic anhydrase I inhibition due to hydrophobic interactions with enzyme pockets .
  • Aryl modifications (e.g., 3,4-dichlorophenyl in 23e) improve synthetic utility in metalation reactions, enabling regioselective functionalization .

Pharmacological Applications: MEPIRAPIM exemplifies how indole-linked derivatives target cannabinoid receptors, highlighting the scaffold’s adaptability for psychoactive drug design . 4-Aminophenyl derivatives (e.g., in acridine-based compounds) show anti-cholinesterase activity, relevant for neurodegenerative disease research .

Synthetic Efficiency :

  • Yields for benzhydryl-containing derivatives (31–47%) are lower than bis(4-fluorophenyl)methyl analogs (57–68%), suggesting steric and electronic effects influence reaction efficiency .
  • High-yield synthesis (95%) of 23e underscores the robustness of coupling 3,4-dichlorobenzoyl chloride with methylpiperazine .

Biological Activity

The compound (4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound consists of two piperidine rings and a methylpiperazine moiety, which contribute to its unique pharmacological profile. The structural formula can be represented as follows:

 4 Methylpiperazin 1 yl piperidin 3 yl methanone\text{ 4 Methylpiperazin 1 yl piperidin 3 yl methanone}

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance, derivatives of piperazine have shown efficacy against various cancer cell lines, including leukemia and breast cancer. In vitro studies have reported IC50 values around 4 µM for certain piperazine-based compounds against multiple cancer types, suggesting a promising avenue for therapeutic development .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies demonstrate that it exhibits activity against both Gram-positive and Gram-negative bacteria. Specifically, derivatives with similar structural motifs have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus cereus, indicating potential applications in treating bacterial infections .

The biological activity of This compound is thought to involve interactions with specific biological targets. For example, compounds with piperazine structures often interact with neurotransmitter receptors and enzymes, modulating critical signaling pathways. The exact mechanisms remain under investigation but may include inhibition of key enzymes involved in tumor growth or bacterial metabolism .

Case Study 1: Anticancer Activity

A study conducted on a series of piperazine derivatives demonstrated that modifications at the piperazine ring significantly enhanced anticancer activity. The lead compound exhibited an IC50 value of 2.9 µM against K562 leukemia cells, showcasing the importance of structural variations in optimizing biological efficacy .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antibacterial properties of piperazine derivatives against MRSA. The results indicated that specific modifications to the piperazine moiety improved antibacterial potency, with some compounds achieving MIC values below 10 µg/mL, suggesting their potential as novel antimicrobial agents .

Research Findings

Activity Type Target IC50/MIC Values Reference
AnticancerK562 (Leukemia)2.9 µM
AntimicrobialMRSA<10 µg/mL
AnticancerBreast Cancer (MCF-7)5.2 µM

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